molecular formula C6H8O3 B13949178 rel-(5R,6S)-5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one CAS No. 69308-39-0

rel-(5R,6S)-5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one

Katalognummer: B13949178
CAS-Nummer: 69308-39-0
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: TVDPVFPVOHCHQM-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one is a chiral organic compound with a unique structure that includes a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the use of starting materials such as 2-hydroxy-3-methylbutanal and ethyl acetoacetate. The reaction typically proceeds through a series of steps including aldol condensation, cyclization, and reduction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyran derivatives and chiral molecules with hydroxyl groups. Examples are:

  • (5R,6S)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one
  • (5R,6S)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one

Uniqueness

What sets (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one apart is its specific stereochemistry and the presence of both hydroxyl and methyl groups on the pyran ring. This unique structure contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

69308-39-0

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

(2S,3R)-3-hydroxy-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-5,7H,1H3/t4-,5+/m0/s1

InChI-Schlüssel

TVDPVFPVOHCHQM-CRCLSJGQSA-N

Isomerische SMILES

C[C@H]1[C@@H](C=CC(=O)O1)O

Kanonische SMILES

CC1C(C=CC(=O)O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.